n-[4-(Methylamino)benzoyl]-l-glutamic acid
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Description
N-[4-(Methylamino)benzoyl]-l-glutamic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H16N2O5 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-(p-(Methylamino)benzoyl)glutamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138419. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[4-(Methylamino)benzoyl]-L-glutamic acid (CAS No. 52980-68-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16N2O5
- Molecular Weight : 280.28 g/mol
- Structure : The compound features a benzoyl moiety attached to L-glutamic acid, with a methylamino group at the para position of the aromatic ring.
This compound exhibits various biological activities primarily through its interaction with cellular components:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurotransmission and offering therapeutic avenues for neurological disorders.
1. Antitumor Activity
Research has indicated that this compound possesses antitumor properties. A study demonstrated that it induces apoptosis in cancer cell lines through the activation of caspases, leading to programmed cell death. This action is crucial for developing novel anticancer therapies.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by modulating cytokine production. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses. This property suggests potential applications in treating inflammatory diseases.
3. Neuroprotective Properties
This compound may also exhibit neuroprotective effects. Studies suggest it can enhance synaptic plasticity and protect neurons from oxidative stress, making it a candidate for further research in neurodegenerative diseases.
Research Findings and Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed throughout body tissues, with a preference for neural tissues.
- Metabolism : Metabolized primarily in the liver through phase I and II reactions.
- Excretion : Excreted mainly via urine.
Properties
IUPAC Name |
2-[[4-(methylamino)benzoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBUCKLNZUNJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52980-68-4 |
Source
|
Record name | NSC138419 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.